![molecular formula C21H20N4 B2493980 5,7-ジフェニル-N-プロピル-7H-ピロロ[2,3-d]ピリミジン-4-アミン CAS No. 477225-78-8](/img/structure/B2493980.png)

5,7-ジフェニル-N-プロピル-7H-ピロロ[2,3-d]ピリミジン-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

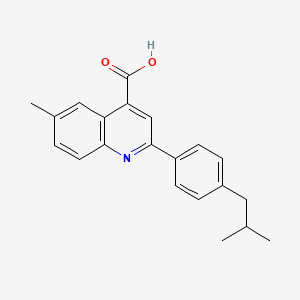

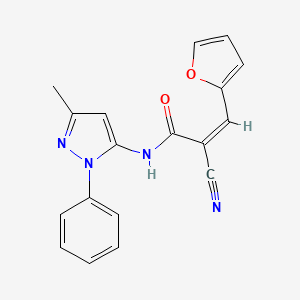

5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H20N4 and its molecular weight is 328.419. The purity is usually 95%.

BenchChem offers high-quality 5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 結核(TB)は依然として世界的な健康上の課題であり、新しい抗TB化合物が緊急に必要とされています。 研究者は、潜在的な抗結核剤として、5,7-ジフェニル-N-プロピル-7H-ピロロ[2,3-d]ピリミジン-4-アミン誘導体を探索してきました .

- もう1つの興味深い応用としては、この化合物が細胞をネクロプトーシスから保護する能力があります。 in vitroおよびin vivoの両方で、腫瘍細胞によって誘発される壊死性細胞死を軽減します .

- 5,7-ジフェニル-N-プロピル-7H-ピロロ[2,3-d]ピリミジン-4-アミン誘導体は、キナーゼ阻害剤として研究されてきました。 例えば、7-シクロペンチル-5-(4-フェノキシフェニル)-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、強力で選択的なLck阻害剤です .

- Benchchemは、5,7-ジフェニル-N-プロピル-7H-ピロロ[2,3-d]ピリミジン-4-アミン(CAS番号477225-78-8)の適格な製品を提供しており、カスタム合成とさらなる探索のために利用できます.

抗結核活性

ネクロプトーシスの調節

キナーゼ阻害

創薬と最適化

ケミカルバイオロジー研究

カスタム合成と探索

将来の方向性

The future directions in the study of pyrrolo[2,3-d]pyrimidine derivatives could involve further exploration of their anti-cancer activity and the development of more potent derivatives . Additionally, more research is needed to fully understand their mechanism of action and to assess their safety and efficacy in preclinical and clinical settings .

作用機序

Target of Action

Related compounds in the 7h-pyrrolo[2,3-d]pyrimidine class have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .

Mode of Action

It’s known that the structure–activity relationships of a library of thirty 7h-pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the c-4 position of the 7-deazapurine ring .

Biochemical Pathways

Related compounds in the 7h-pyrrolo[2,3-d]pyrimidine class have shown to affect the growth of mycobacterium tuberculosis .

Pharmacokinetics

Potent compounds from the 7h-pyrrolo[2,3-d]pyrimidine class have a clogp value less than 4 and molecular weight less than 400, which are factors that likely maintain drug-likeness during lead optimization .

Result of Action

Related compounds in the 7h-pyrrolo[2,3-d]pyrimidine class have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis with mic90 values of 0488–625 µM .

Action Environment

It’s known that the efficacy of related compounds can be influenced by factors such as the presence of different halogens .

生化学分析

Biochemical Properties

Compounds with the pyrrolo[2,3-d]pyrimidine moiety have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substitutions at different positions of the pyrrolo[2,3-d]pyrimidine ring .

Cellular Effects

Related compounds have shown in vitro activity against certain strains of Mycobacterium tuberculosis

Molecular Mechanism

It is speculated that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

It is speculated that it might be transported across the envelope through the same transport mechanism utilized by native purines .

特性

IUPAC Name |

5,7-diphenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-2-13-22-20-19-18(16-9-5-3-6-10-16)14-25(21(19)24-15-23-20)17-11-7-4-8-12-17/h3-12,14-15H,2,13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTCJOBCSAPDKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)

![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2493908.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)

![2-Amino-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2493920.png)